Pigment Red 254

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

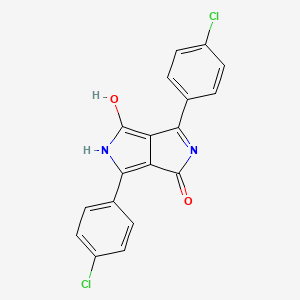

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-chlorophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCLHLSTAOEFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044736 | |

| Record name | Pigment Red 254 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Other Solid | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

84632-65-5, 122390-98-1 | |

| Record name | Pigment Red 254 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084632655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Red 254 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 254 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL0620LJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Benchmark in High-Performance Red Pigments

An In-depth Technical Guide to Pigment Red 254: Structure, Properties, and Applications

This compound (P.R. 254), a member of the diketopyrrolopyrrole (DPP) class of pigments, represents a significant milestone in organic pigment technology.[1] Since its commercial introduction in 1986, it has established itself as a benchmark for high-performance red pigments, prized for its brilliant, neutral red hue, exceptional durability, and versatile applicability.[2][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and critical industrial applications, intended for researchers and scientists in materials science, chemistry, and product development. Its discovery revolutionized industries, particularly automotive coatings, by offering a stable, lightfast alternative to previously used red pigments that were prone to fading and degradation.[4]

Chemical Identity and Molecular Structure

The remarkable properties of this compound are a direct consequence of its unique and highly stable molecular architecture. The core of the molecule is a fused bicyclic system known as a pyrrolo[3,4-c]pyrrole-1,4-dione, which is flanked by two 4-chlorophenyl groups.[1][5]

Systematic IUPAC Name: 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione[6][7] CAS Number: 84632-65-5[6][8][9] C.I. Name: this compound (P.R. 254)[10][11] C.I. Number: 56110[10][12][13] Molecular Formula: C₁₈H₁₀Cl₂N₂O₂[8][14] Molecular Weight: 357.19 g/mol [6][8][14]

The planarity of the DPP core, combined with intermolecular N—H···O hydrogen bonding, results in a tightly packed crystal lattice.[7][15] This molecular arrangement is fundamental to its low solubility, high melting point, and exceptional stability against heat, light, and chemical attack.[7] The molecule itself is centrosymmetric, with the benzene rings exhibiting a slight dihedral angle relative to the central pyrrole rings.[7]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Performance Properties

This compound is classified as a high-performance pigment due to its outstanding fastness properties, which are summarized below. Its robustness allows it to be used in demanding applications where color stability is paramount.

| Property | Value / Rating | Source(s) |

| Physical Appearance | Red to Dark Red Crystalline Powder | [9][16] |

| Density | ~1.5 - 1.57 g/cm³ | [3][12][13] |

| Heat Stability | Up to 300°C | [2][12][17] |

| Lightfastness (BWS) | Grade 8 (Excellent) | [2][8][17][18] |

| Weather Fastness | Excellent | [7][12][17] |

| Migration Resistance | 5 (Excellent) | [12][14] |

| Solvent Resistance | Excellent | [2][8][18] |

| Acid Resistance | 5 (Excellent) | [12][19] |

| Alkali Resistance | 5 (Excellent) | [12][19] |

| Oil Absorption | ~40 ml/100g | [13][19] |

| Water Solubility | < 0.499 mg/L (20°C) | [11] |

The exceptional stability of P.R. 254 is a direct result of its DPP core. The electron-deficient nature of this core, coupled with the extensive π-conjugation across the molecule, provides remarkable photostability.[1] Its insolubility and high thermal and chemical resistance stem from the strong intermolecular hydrogen bonds and π-π stacking interactions within its crystal structure, which require significant energy to disrupt.[1][15]

Synthesis and Manufacturing Process

The industrial synthesis of this compound is a well-established process based on the principles of condensation chemistry. The primary method involves the reaction of a substituted benzonitrile with a dialkyl succinate in the presence of a strong base.[1][20]

Core Reaction Mechanism

The synthesis is a base-catalyzed condensation reaction. It proceeds via the following key steps:

-

Formation of Succinate Anion: A strong base, typically sodium tert-amyloxide, deprotonates the α-carbon of the dialkyl succinate (e.g., diisopropyl succinate or diethyl succinate).[21][22]

-

Nucleophilic Attack: The resulting succinate anion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on two molecules of 4-chlorobenzonitrile.

-

Cyclization and Tautomerization: A series of intramolecular cyclization and tautomerization steps follow, leading to the formation of the stable, fused DPP ring system.[20]

-

Hydrolysis and Precipitation: The reaction mixture is then hydrolyzed, and the pigment is precipitated, filtered, washed, and dried.[22][23]

Illustrative Laboratory Protocol

This is a generalized procedure based on published methods.[21][22][23]

-

Prepare Base: Under an inert nitrogen atmosphere, prepare a solution of sodium tert-amyloxide by reacting metallic sodium with tert-amyl alcohol.[22][23]

-

Add Nitrile: To the heated base solution (e.g., 90-100°C), add 4-chlorobenzonitrile and stir until dissolved.[21][22]

-

Condensation: Slowly add diisopropyl succinate (or diethyl succinate) to the mixture. The reaction is exothermic and requires careful temperature control.[21][22] Maintain the reaction at an elevated temperature (e.g., 110-130°C) for several hours to ensure completion.[24]

-

Work-up: After the reaction is complete, the mixture is cooled and hydrolyzed by adding water or an acidic solution to neutralize the base.[21][22]

-

Isolation: The precipitated crude this compound is isolated by filtration.

-

Purification: The filter cake is washed extensively with solvents like methanol and water to remove unreacted starting materials and byproducts, then dried under vacuum at an elevated temperature.[21]

Sources

- 1. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]

- 2. zeyachem.net [zeyachem.net]

- 3. chembk.com [chembk.com]

- 4. discover.hubpages.com [discover.hubpages.com]

- 5. This compound | C18H10Cl2N2O2 | CID 174375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. This compound | 84632-65-5 [chemicalbook.com]

- 9. CAS 84632-65-5: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound [dyestuffintermediates.com]

- 11. kremer-pigmente.com [kremer-pigmente.com]

- 12. ispigment.com [ispigment.com]

- 13. union-pigment.com [union-pigment.com]

- 14. ispigment.com [ispigment.com]

- 15. scispace.com [scispace.com]

- 16. chemimpex.com [chemimpex.com]

- 17. vichem.vn [vichem.vn]

- 18. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 19. This compound|Fast Red DPP|CAS No.84632-65-5 [xcolorpigment.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

- 22. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 23. CN102964865A - Preparation method of this compound - Google Patents [patents.google.com]

- 24. CN1746227A - Production of paint red 254 - Google Patents [patents.google.com]

The Genesis of Brilliance: An In-depth Technical Guide to the Synthesis Mechanism of Diketopyrrolopyrrole (DPP) Pigments

Abstract

Diketopyrrolopyrrole (DPP) pigments, a cornerstone of high-performance colorants, have captivated researchers for decades due to their exceptional brilliance, photostability, and thermal stability. Their applications extend far beyond traditional pigments, venturing into the realm of organic electronics, including organic field-effect transistors (OFETs), photovoltaics, and fluorescent probes.[1] This guide provides a comprehensive exploration of the core synthesis mechanism of the DPP chromophore, offering a detailed, step-by-step analysis of the reaction pathway. We will delve into the critical reaction parameters, the rationale behind experimental choices, and the formation of key intermediates. Furthermore, this document will explore modern synthetic variations that have expanded the functional scope of the DPP family, including methods for producing soluble derivatives and asymmetric structures. This technical guide is intended to serve as a valuable resource for researchers, chemists, and material scientists engaged in the design and synthesis of novel DPP-based materials.

Introduction: The Serendipitous Discovery and Rise of a Chromophore

The story of diketopyrrolopyrrole pigments begins with a chance discovery in 1974 by Farnum and Metha, who unexpectedly synthesized the parent DPP chromophore while attempting to prepare a different class of compounds.[2][3] This serendipitous finding unveiled a molecule with a unique fused bicyclic lactam structure, which proved to be highly insoluble and intensely colored.[3][4] Recognizing its potential, researchers at Ciba-Geigy, notably A. Iqbal, later developed a more efficient, high-yield synthesis in the 1980s, paving the way for the commercialization of the first DPP pigment, C.I. Pigment Red 254.[1][3]

The exceptional properties of DPP pigments stem from their planar, electron-deficient core, which facilitates strong intermolecular π-π stacking and hydrogen bonding in the solid state.[1][5] These interactions are responsible for their high thermal stability and insolubility in common organic solvents.[4][6] To harness their full potential in solution-processable applications, significant research has focused on the chemical modification of the DPP core, particularly through N-alkylation, to enhance solubility and tune their optoelectronic properties.[1][7]

The Core Synthesis: A Mechanistic Deep Dive

The most prevalent and industrially significant method for constructing the DPP core is the base-catalyzed condensation reaction between an aromatic nitrile and a dialkyl succinate.[1][3] This one-pot synthesis, while seemingly straightforward, involves a cascade of in-situ reactions.[2]

Reactants and Reagents

| Reactant/Reagent | Role | Common Examples |

| Aromatic Nitrile | Provides the aryl side groups of the DPP core. | Benzonitrile, 4-Chlorobenzonitrile, 2-Thiophenecarbonitrile |

| Dialkyl Succinate | Forms the central pyrrolopyrrole backbone. | Diethyl succinate, Diisopropyl succinate |

| Strong Base | Deprotonates the succinate ester, initiating the reaction cascade. | Sodium tert-amylate, Sodium tert-butoxide |

| Solvent | Provides the reaction medium. | tert-Amyl alcohol, Toluene, or solvent-free conditions[2] |

The Step-by-Step Reaction Mechanism

The formation of the DPP pigment proceeds through a multi-step mechanism, as detailed below.[2] The causality behind each step is crucial for understanding how to optimize the reaction and control the formation of by-products.

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of the α-carbon of the dialkyl succinate by a strong base, typically a sodium alkoxide, to form a reactive enolate. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions like saponification of the ester.

Step 2: Nucleophilic Attack on the Nitrile

The succinate enolate acts as a nucleophile and attacks the electrophilic carbon of the aromatic nitrile. This addition reaction forms an imino anion intermediate.

Step 3: First Intramolecular Cyclization (Lactam Formation)

The imino anion then undergoes an intramolecular cyclization by attacking one of the ester carbonyl groups. This step results in the formation of a five-membered pyrrolinone ring, a key structural motif of the DPP core.

Step 4: Second Deprotonation and Condensation

A second molecule of the strong base deprotonates the remaining α-carbon of the succinate moiety. This newly formed enolate then attacks a second molecule of the aromatic nitrile.

Step 5: Second Intramolecular Cyclization

Similar to the first cyclization, the resulting intermediate undergoes a second intramolecular cyclization to form the second pyrrolinone ring, thus completing the fused bicyclic DPP core.

Step 6: Tautomerization and Protonation

The final steps involve tautomerization to the more stable diketo form and subsequent protonation during workup to yield the final, insoluble DPP pigment.

Critical Reaction Conditions and Their Impact

The synthesis of DPP pigments is highly sensitive to the reaction conditions. Anhydrous conditions are paramount, as the presence of water can lead to the hydrolysis of the ester and the deactivation of the strong base. The choice of solvent is also crucial; high-boiling point, inert solvents are often preferred.[8] Interestingly, a solvent-free synthesis has been developed, which offers environmental and cost benefits.[2] The reaction temperature is typically elevated to drive the reaction to completion.

Common By-products and Their Formation

The primary by-products in DPP synthesis are aldehydes and dialkyl succinyl succinates.[2] The aldehyde can form via a hydride transfer from the tertiary alcohol solvent to the nitrile. The dialkyl succinyl succinate is a result of the Dieckmann self-condensation of the dialkyl succinate.[2] Careful control of reaction conditions can minimize the formation of these impurities.

Expanding the DPP Landscape: Synthetic Modifications

The inherent insolubility of the parent DPP pigments limits their application in many areas. To overcome this, a variety of synthetic modifications have been developed.

N-Alkylation and N-Arylation for Enhanced Solubility

The most common strategy to improve the solubility of DPPs is the alkylation or arylation of the nitrogen atoms of the lactam rings.[6][7][9] This is typically achieved by reacting the DPP pigment with an alkyl or aryl halide in the presence of a base.[6] This modification disrupts the intermolecular hydrogen bonding, leading to significantly improved solubility in organic solvents.[1]

Synthesis of Asymmetric DPP Derivatives

The classical one-pot synthesis yields symmetrical DPPs with identical aryl groups. However, there is growing interest in asymmetric DPPs, where the two aryl flanking groups are different.[10][11] These are typically synthesized through a two-step route involving the condensation of a thienyl pyrrolinone ester with an aromatic nitrile.[10] This approach allows for finer control over the electronic properties of the resulting molecule.

Functionalization through Cross-Coupling Reactions

For further functionalization, DPP derivatives bearing halogenated aryl groups can be used in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[12][13] This allows for the introduction of a wide range of functional groups, enabling the synthesis of complex DPP-based materials for advanced applications.[12]

Experimental Protocol: Synthesis of a Symmetrical Diaryl-DPP

The following is a representative experimental protocol for the synthesis of a symmetrical diaryl-DPP, based on established literature procedures.

Materials:

-

Aromatic nitrile (2.0 eq)

-

Diethyl succinate (1.0 eq)

-

Sodium tert-amylate (2.2 eq)

-

Anhydrous tert-amyl alcohol (solvent)

-

Methanol

-

Water

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous tert-amyl alcohol to prepare sodium tert-amylate in situ.

-

To the freshly prepared sodium tert-amylate solution, add the aromatic nitrile and diethyl succinate.

-

Heat the reaction mixture to reflux (typically around 100-120 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and quench the excess sodium alkoxide by the careful addition of methanol, followed by water.

-

The precipitated crude DPP pigment is collected by filtration, washed extensively with methanol and water, and then dried under vacuum.

-

For purification, the crude pigment can be recrystallized from a high-boiling point solvent or subjected to Soxhlet extraction.

Conclusion and Future Outlook

The synthesis of diketopyrrolopyrrole pigments, born from a serendipitous discovery, has evolved into a robust and versatile area of chemical research. The core mechanism, a base-catalyzed condensation, is now well-understood, allowing for the rational design and synthesis of a vast library of DPP derivatives. The ability to tune the properties of the DPP core through N-substitution and functionalization of the aryl side groups has been instrumental in their adoption in high-tech applications. As the demand for high-performance organic materials continues to grow, the development of more sustainable and efficient synthetic routes, such as solvent-free methods, will be a key area of future research. The fundamental understanding of the DPP synthesis mechanism presented in this guide will undoubtedly continue to empower scientists to create the next generation of brilliant and functional materials.

References

-

de Melo, M., et al. (2021). A Convenient Synthesis of Diketopyrrolopyrrole Dyes. Molecules, 26(16), 4758. [Link][12][13]

-

Sharma, L., & Bronstein, H. (2021). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. New Journal of Chemistry, 45(4), 2153-2159. [Link][10][11]

-

Iqbal, A., et al. (2015). Solvent-free synthesis of diketopyrrolo [3,4-c] pyrrole pigments. ResearchGate. [Link][2]

-

Zhang, Q., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry, 8, 777. [Link][1][3][14]

-

Sharma, L., & Bronstein, H. (2021). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. Semantic Scholar. [Link]

-

Almodovar, J., & Tomé, A. C. (2020). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Arkivoc, 2020(5), 134-147. [Link][6]

-

Gryko, D. T. (2013). Diketopyrrolopyrrole based molecular materials : synthesis, optical characterization, and application in photovoltaics. Pure. [Link][4]

-

Borges, M., et al. (2018). Towards more sustainable synthesis of diketopyrrolopyrroles. New Journal of Chemistry, 42(15), 12433-12439. [Link][7]

-

Potai, R., et al. (2012). Synthetic studies related to diketopyrrolopyrrole (DPP) pigments. Part 3: Syntheses of tri- and tetra-aryl DPPs. ResearchGate. [Link][9]

-

CN100334161C - Process for preparing DPP pigment - Google Patents. [8]

-

Yoo, D. (2015). Synthesis and Characterization of Diketopyrrolopyrrole-Based Polymers for Electronic Devices. SciSpace. [Link]

-

Ansari, I. A., & Gota, R. (2023). Synthesis of Diketopyrrolopyrrole (DPP) using ionic liquid as a co-solvent. JETIR, 10(4). [Link][5]

Sources

- 1. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]

- 4. pure.tue.nl [pure.tue.nl]

- 5. jetir.org [jetir.org]

- 6. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards more sustainable synthesis of diketopyrrolopyrroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. CN100334161C - Process for preparing DPP pigment - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01564D [pubs.rsc.org]

- 11. [PDF] Synthesis of fully asymmetric diketopyrrolopyrrole derivatives | Semantic Scholar [semanticscholar.org]

- 12. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Foreword: The Archetype of Modern High-Performance Pigments

An In-Depth Technical Guide to C.I. Pigment Red 254

C.I. This compound (PR 254) represents a landmark achievement in industrial organic chemistry. Since its introduction in 1986, this brilliant mid-shade red has become an industry benchmark, prized for a combination of vivid color, exceptional durability, and thermal stability that few other organic pigments can match.[1] Belonging to the diketopyrrolopyrrole (DPP) family, PR 254 was born from a serendipitous discovery in the 1970s and has since displaced less stable and more toxic heavy-metal-based pigments in the most demanding applications.[2][3][4] Its utility extends from high-end automotive coatings to robust engineering plastics and specialty inks.[5][6][7]

For researchers and material scientists, PR 254 is more than just a colorant. Its rigid, planar, and electron-deficient heterocyclic core has become a foundational building block in the development of novel materials with advanced optoelectronic properties, finding use in organic electronics, solar cells, and fluorescent probes.[8][9] This guide provides a detailed technical exploration of the core physical and chemical properties that underpin the remarkable performance of this compound, offering insights for both industrial formulation and fundamental research.

Chemical Identity and Core Physical Properties

This compound is identified by its systematic IUPAC name, 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[10][11][12] Its identity is unequivocally established by its CAS Registry Number, 84632-65-5.[12][13][14] The pigment's fundamental properties are summarized in the table below. A key characteristic is its extremely low solubility in common organic solvents and water, a direct consequence of its highly crystalline and strongly hydrogen-bonded structure.[2][10][15] This insolubility is fundamental to its performance as a pigment, preventing it from bleeding or migrating within a substrate.[10]

| Property | Value | Source(s) |

| C.I. Name | This compound | [1][4][13] |

| C.I. Number | 56110 | [11][14][16] |

| CAS Number | 84632-65-5 | [12][13][14] |

| Molecular Formula | C₁₈H₁₀Cl₂N₂O₂ | [11][12] |

| Molecular Weight | 357.19 g/mol | [11][12][14] |

| Appearance | Bright Red Powder | [17][18] |

| Shade | Neutral to slightly bluish-red | [6][10] |

| Melting Point | > 300 °C | [17] |

| Density | ~1.5 - 1.62 g/cm³ | [18][19] |

| Oil Absorption | 35-52 ml/100g | [19][20][21] |

| Water Solubility | Very Low (<1 ppm) | [10][15][22] |

Molecular Architecture and Supramolecular Structure

The exceptional stability of PR 254 is rooted in its molecular and crystal structure. The core of the molecule is a fused bicyclic lactam system known as diketopyrrolopyrrole (DPP), which is inherently electron-deficient.[9] This core is symmetrically substituted at the 3 and 6 positions with 4-chlorophenyl groups.

Caption: Molecular Structure of this compound.

X-ray powder diffraction studies have revealed the precise solid-state arrangement.[10][23] The molecule is nearly planar, with only a small dihedral angle of about 11.1° between the phenyl rings and the central pyrrole rings.[10] This planarity facilitates strong intermolecular π-π stacking. Crucially, the crystal structure is dominated by a network of intermolecular N-H···O hydrogen bonds that link adjacent molecules into chains.[10][23] These strong, directional interactions, combined with π-π stacking, create a tightly packed and robust crystal lattice, explaining the pigment's high thermal stability and very low solubility.[2][10]

Furthermore, PR 254 is known to exhibit polymorphism, existing in different crystal phases (e.g., alpha and beta) which can have different shades and physical properties.[17]

Synthesis Pathway

The commercial synthesis of DPP pigments like PR 254 is a landmark in industrial chemistry. The most common method involves the base-catalyzed condensation of a substituted aromatic nitrile with a dialkyl succinate, typically diethyl or diisopropyl succinate.[8][9] The reaction proceeds in a 2:1 molar ratio of nitrile to succinate. A strong base, such as sodium tert-amoxide, is required to deprotonate the α-carbons of the succinate, initiating the reaction cascade.

Caption: General workflow for the synthesis of this compound.

The mechanism involves the formation of a mono-condensation/mono-cyclization intermediate which then reacts with a second mole of the nitrile to form the fused DPP ring system.[3] While the traditional synthesis is performed in high-boiling inert solvents, newer solvent-free technologies have been developed to improve efficiency and reduce environmental impact.[3]

Spectroscopic Profile

The spectroscopic signature of PR 254 is a direct reflection of its conjugated π-electron system. Quantum chemical calculations and experimental data provide a detailed picture of its electronic and vibrational properties.[24][25][26]

| Spectroscopy Type | Key Features | Wavenumber / Wavelength (λmax) |

| UV-Vis | Strong absorption in the visible region corresponding to π-π* transitions of the conjugated DPP core. | ~482 nm, ~520 nm (in DMSO)[17] |

| FTIR | N-H stretching vibrations from the lactam rings. | ~3436 cm⁻¹[17] |

| C=O (amide I) stretching of the lactam carbonyl groups. | ~1635 cm⁻¹[17] | |

| C-N stretching vibrations. | ~1392, ~1169 cm⁻¹[17] | |

| ¹H NMR (DMSO-d₆) | Aromatic protons of the chlorophenyl rings. | δ ~7.65 ppm (d), ~7.87 ppm (d)[17] |

The strong absorption in the green-yellow region of the visible spectrum is responsible for the pigment's brilliant red appearance. The exact position of the absorption maxima can be influenced by the solvent and the pigment's solid-state crystal packing.[17][24]

Performance Characteristics and Physicochemical Stability

PR 254 is classified as a high-performance pigment due to its outstanding fastness properties. It exhibits exceptional resistance to degradation from light, heat, and chemical exposure, making it suitable for applications requiring long-term durability, such as automotive OEM finishes.[1][5][10]

| Fastness Property | Rating / Value | Significance & Rationale |

| Lightfastness | 8 (Excellent) | The highest rating on the Blue Wool Scale, indicating minimal fading upon prolonged UV exposure. The stable DPP core dissipates energy effectively.[1][18][20] |

| Weather Fastness | Excellent | Retains color and gloss in outdoor environments, crucial for automotive and architectural coatings.[5][10] |

| Heat Resistance | 300 °C (in HDPE) | Can withstand high processing temperatures used in engineering plastics without degradation or color change.[1][7][20] |

| Acid Resistance | 5 (Excellent) | Stable in acidic environments.[7][18][20] |

| Alkali Resistance | 5 (Excellent) | Stable in alkaline environments.[7][18][20] |

| Solvent Resistance | Excellent | Insoluble in common solvents like alcohols, esters, and ketones, preventing bleeding.[1][20] |

| Migration Resistance | 5 (Excellent) | Does not migrate from the plastic or coating matrix, which is critical for layered applications.[5][20][21] |

Applications: From Industrial Coloration to Advanced Materials

The primary market for this compound is in applications where high performance is non-negotiable. Its unique combination of properties makes it a versatile choice across several demanding sectors.

Caption: Relationship between PR 254 properties and its key applications.

-

Coatings: PR 254 is a cornerstone pigment for automotive OEM and refinish coatings, providing brilliant, durable red shades.[1][5][6][20] It is also used in high-grade industrial and powder coatings.[5][18]

-

Plastics: Its exceptional heat stability allows it to be used in a wide range of polymers processed at high temperatures, including polyolefins, PVC, ABS, and polyamides.[1][5][7][20]

-

Inks: It delivers color accuracy and fine dispersion in high-quality printing inks for packaging and specialty printing.[5][18]

-

Research & Development: The DPP core of PR 254 is a valuable scaffold for creating new functional materials. By modifying the parent structure, scientists have developed derivatives for use in organic field-effect transistors (OFETs), photovoltaic devices, and biomedical imaging.[2][8][9]

Toxicological and Safety Profile

From a toxicological standpoint, this compound is considered to have a favorable safety profile, particularly when compared to heavy-metal pigments like cadmium reds.[4]

-

Acute Toxicity: Studies indicate that it is virtually nontoxic after single ingestion, dermal contact, or inhalation.[27] The oral LD50 in rats is > 5,000 mg/kg.[27]

-

Irritation: It is generally considered non-irritating to the skin and eyes.[27] However, as with any fine powder, inhalation of dust should be minimized to avoid potential respiratory tract irritation.[28][29]

-

Sensitization: Animal studies have not observed skin sensitizing effects.[27]

-

Handling: Standard industrial hygiene practices should be followed, including using adequate ventilation and avoiding dust generation.[27][28] For laboratory use, handling in a chemical fume hood and using personal protective equipment (gloves, safety goggles) is recommended.[28]

Standardized Experimental Protocols

The following are generalized protocols for the characterization of this compound. Researchers should adapt these methods based on available instrumentation and specific analytical goals.

Protocol 8.1: UV-Visible Spectroscopy (Diffuse Reflectance)

This protocol is for analyzing the pigment in its native powder form.

-

Instrumentation: A UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere) is required.

-

Baseline Correction: Record a baseline spectrum using a high-reflectance standard, such as barium sulfate (BaSO₄) or a calibrated white tile, across the desired wavelength range (e.g., 200-800 nm).

-

Sample Preparation: Loosely pack the dry PR 254 powder into the sample holder, ensuring a smooth, even surface that is level with the holder's rim.

-

Data Acquisition: Place the sample holder in the spectrophotometer and record the reflectance spectrum (R).

-

Data Processing: For analysis, the reflectance data is often converted to absorbance values or Kubelka-Munk units (F(R) = (1-R)² / 2R) to linearize the relationship with pigment concentration.[30] Identify the wavelengths of maximum absorption (λₘₐₓ).

Protocol 8.2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This method provides information on the functional groups and molecular vibrations.

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This spectrum will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the dry PR 254 powder directly onto the center of the ATR crystal.

-

Data Acquisition: Use the ATR pressure clamp to apply firm, consistent contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is common practice to improve the signal-to-noise ratio.[30]

-

Data Analysis: Identify the characteristic peaks corresponding to N-H, C=O, and other key functional groups as listed in Table 2.

Protocol 8.3: Thermal Stability Assessment (Plastics)

This protocol determines the pigment's suitability for high-temperature polymer processing.

-

Material Preparation: Prepare a masterbatch by dispersing a known concentration of PR 254 (e.g., 1%) into a polymer resin (e.g., HDPE).

-

Processing: Extrude or injection mold the pigmented polymer at a series of increasing temperatures (e.g., 240°C, 260°C, 280°C, 300°C), with a consistent dwell time at each temperature (e.g., 5 minutes).

-

Color Measurement: Allow the molded samples to cool. Use a calibrated colorimeter or spectrophotometer to measure the CIELAB color values (L, a, b*) of each sample.

-

Analysis: Calculate the total color difference (ΔE) between the sample processed at the lowest temperature and those processed at higher temperatures. The heat stability is defined as the maximum temperature at which the pigment shows no significant color change (e.g., ΔE < 1.0).

References

A compiled list of sources will be generated here, including title, source, and a valid URL for verification.

Sources

- 1. zeyachem.net [zeyachem.net]

- 2. BJOC - A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. chsopensource.org [chsopensource.org]

- 5. Applications of this compound (PR254) | High-Performance Pigment by Flying Colors & Fineland Chem | Fineland Chem [finelandchem.com]

- 6. Page loading... [guidechem.com]

- 7. ispigment.com [ispigment.com]

- 8. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C18H10Cl2N2O2 | CID 174375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. This compound - CAS No.84632-65-5 - Irgazin DPP Red BO - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 14. union-pigment.com [union-pigment.com]

- 15. Comparative short-term inhalation toxicity of five organic diketopyrrolopyrrole pigments and two inorganic iron-oxide-based pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interactive IRUG Spectrum | IRUG [irug.org]

- 17. sid.ir [sid.ir]

- 18. epsilonpigments.com [epsilonpigments.com]

- 19. PV Fast Red D3G High-Performance DPP this compound [ranbarr.com]

- 20. This compound | China this compound | Origo Chem [origochem.com]

- 21. tecmos.com [tecmos.com]

- 22. This compound | 84632-65-5 [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. [Analysis Case] Quantum Chemical Calculation of Pigment Molecule UV-Vis Simulation 一般財団法人材料科学技術振興財団 MST | IPROS GMS [mono.ipros.com]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 27. additivesforpolymer.com [additivesforpolymer.com]

- 28. cncolorchem.com [cncolorchem.com]

- 29. aksci.com [aksci.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

Pigment Red 254 discovery and historical development

An In-Depth Technical Guide to Pigment Red 254: From Serendipitous Discovery to a High-Performance Standard

Abstract

This compound (PR254), a diketopyrrolopyrrole (DPP) pigment, represents a cornerstone of high-performance organic pigments. Its discovery was a landmark event, providing a brilliant, opaque, and exceptionally durable red that solved long-standing stability issues prevalent with previous red pigments. This guide details the serendipitous discovery of the DPP chromophore, its subsequent development and commercialization by Ciba-Geigy, its chemical synthesis, and the physicochemical properties that underpin its remarkable performance. We will explore its molecular and crystal structure, which imparts its signature lightfastness, thermal stability, and chemical resistance, and trace its historical impact, particularly within the automotive industry. This document serves as a comprehensive technical resource for researchers and scientists on the chemistry, history, and application of this pivotal colorant.

Introduction: The Quest for a Perfect Red

Historically, formulating a vibrant, durable red color has been a significant challenge in pigment chemistry. For centuries, artists and industries relied on pigments that, while brilliant, suffered from significant drawbacks. Cadmium reds, introduced in the early 20th century, offered high chroma and opacity but were prone to fading and chalking upon prolonged exposure to UV light and weather.[1] Furthermore, the toxicity associated with cadmium-based compounds presented considerable environmental and safety concerns. The coatings industry, particularly automotive manufacturing, required a red pigment that could withstand harsh environmental conditions, high-temperature baking processes, and chemical exposure without degradation. This pressing need set the stage for a revolutionary discovery that would redefine the standards for high-performance red pigments.

A Fortuitous Discovery: The Birth of the DPP Chromophore

The journey of this compound begins not in a corporate R&D lab focused on paints, but in an academic setting with an entirely different goal. In 1974, Chemistry Professor Donald G. Farnum at Michigan State University was attempting to synthesize a new chemical compound when the experiment failed to yield the desired product.[1][2] Instead, it left behind a brilliantly colored red residue in the reaction flask. This residue was the first synthesized diketopyrrolopyrrole (DPP) chromophore, the core of what would become this compound.[3][4] Farnum documented the discovery but did not immediately recognize its immense potential as a highly stable pigment.[1][2] The discovery remained a scientific curiosity until it was re-investigated by researchers who understood its industrial potential.

From Academia to Industry: Ciba-Geigy's Pioneering Development

The latent potential of the DPP system was eventually recognized and unlocked by Ciba-Geigy (now part of BASF), a company with deep expertise in pigment technology.[3][5] Their researchers revisited Farnum's work and developed an efficient, large-scale manufacturing process, transforming the laboratory curiosity into a commercially viable product.[3] This culminated in Ciba-Geigy patenting a manufacturing process for this compound in 1983.[1]

The commercial introduction of PR254, often under the trade name Irgazin DPP Red, was a watershed moment for the coatings and plastics industries.[6][7] Its performance far surpassed existing red pigments, particularly in the demanding automotive sector.[3] Before PR254, red automotive paints were notorious for fading over time.[1] The new DPP pigment offered a completely lightfast and stable solution, leading to its adoption by high-end automotive brands and earning it the moniker "Ferrari Red."[1][8] For the duration of its patent, Ciba-Geigy commanded a high price for this revolutionary pigment, reflecting its unparalleled performance and the significant R&D investment.[1]

Historical Development Workflow

Caption: Historical timeline of this compound's development.

Chemical Synthesis and Structure

This compound is chemically known as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[9][10][11] Its molecular structure is characterized by a central, symmetrical diketopyrrolopyrrole core flanked by two 4-chlorophenyl groups.

The synthesis is a condensation reaction that can be completed in a single reactor.[12] The process generally involves the reaction of a substituted benzonitrile with a dialkyl succinate in the presence of a strong base.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis based on established chemical literature.[12][13][14]

Materials:

-

p-Chlorobenzonitrile

-

Diethyl succinate or Diisopropyl succinate

-

Sodium metal

-

tert-Amyl alcohol (solvent)

-

Ferric chloride (catalyst, optional)

-

Deionized water

-

Methanol

-

Nitrogen gas supply

Procedure:

-

Preparation of Sodium tert-Amyl Oxide: Under a protective nitrogen atmosphere, add metallic sodium to dry tert-amyl alcohol in a reaction kettle equipped with a stirrer and reflux condenser. Heat the mixture to reflux (approx. 100-120°C) for several hours to ensure the complete formation of the sodium tert-amyl oxide solution.[12][14]

-

Addition of Reactants: Cool the solution to approximately 90°C. Add p-chlorobenzonitrile and stir until it is completely dissolved.[12][13]

-

Condensation Reaction: Slowly add diethyl succinate dropwise to the reaction mixture while maintaining the temperature.[13] The controlled addition is critical for managing the exothermic reaction and ensuring high yield. After the addition is complete, the mixture is held at an elevated temperature (e.g., 100-120°C) for 2-5 hours to drive the condensation and ring-closing reaction to completion.[12][15]

-

Hydrolysis and Precipitation: The resulting condensed material is added to deionized water for hydrolysis. This step precipitates the crude this compound.[12]

-

Purification: The precipitated solid is filtered. The filter cake is washed thoroughly with methanol and water to remove unreacted starting materials, byproducts, and residual solvent.[13]

-

Drying: The purified pigment is dried in a vacuum oven at 80°C to yield the final product as a brilliant red powder.[13]

Chemical Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties and Performance

The exceptional performance of PR254 is a direct result of its unique molecular and crystal structure. X-ray diffraction studies reveal that the molecule is centrosymmetric and planar, with a slight dihedral angle between the benzene and pyrrole rings.[9][10][11] In the solid state, the molecules are tightly packed and linked by strong intermolecular N—H⋯O hydrogen bonds, forming chains.[10] These chains are further stabilized by π–π stacking interactions between adjacent aromatic rings.[3][11] This robust, highly ordered crystal lattice is responsible for the pigment's very low solubility and outstanding stability.[3][11]

The key performance characteristics are summarized below:

| Property | Value / Rating | Significance |

| Colour Index | This compound (56110) | Standardized industry identifier.[7] |

| Chemical Class | Diketopyrrolopyrrole (DPP) | Defines the core chromophore.[16] |

| Appearance | Bright, medium-shade red powder | Provides a clean, vibrant red color with a slightly bluish undertone in tints.[11][17] |

| Lightfastness (BWS) | 8 (Excellent) | Maximum rating on the Blue Wool Scale, indicating minimal fading on UV exposure.[16][18][19] |

| Heat Stability | 300°C (in HDPE for 5 min) | Allows for use in high-temperature processing of plastics like polyolefins and PVC.[1][18][19] |

| Weather Fastness | Excellent | Crucial for durable outdoor applications, especially automotive topcoats.[20][11] |

| Chemical Resistance | 5 (Excellent) | Highly resistant to acids, alkalis, and common organic solvents.[16][21] |

| Migration Resistance | 5 (Excellent) | Does not bleed or migrate in plasticized systems, ensuring color integrity.[18] |

| Opacity | Medium to High | Provides good hiding power, valuable for coatings applications.[6][16] |

Conclusion

This compound stands as a testament to the interplay of serendipity and industrial innovation. From an unexpected result in a university laboratory, it was transformed through targeted research and development into one of the most important high-performance pigments of the modern era. Its discovery solved a critical, long-standing problem in the color industry, particularly for automotive coatings, by providing a red with unmatched durability. The story of PR254 is a powerful example of how fundamental chemical discovery, when paired with insightful industrial application, can lead to transformative materials that set new benchmarks for performance and quality.

References

-

The Rich Story of this compound. (2022, September 28). HubPages. [Link]

-

Crystal structure of this compound from X-ray powder diffraction data. ResearchGate. [Link]

-

Crystal structure of this compound from X-ray powder diffraction data. (2017, March 14). PMC, NIH. [Link]

-

Crystal structure of this compound from X-ray powder diffraction data. (2017, February 28). IUCr Journals. [Link]

-

Crystal structure of this compound from X-ray powder diffraction data. PubMed. [Link]

-

This compound - P.R.254. VICHEM. [Link]

-

Preparation method of this compound. Eureka | Patsnap. [Link]

-

CI 56110 | High Color Strength Weather Fastness PR254 this compound. iSuoChem. [Link]

-

This compound - CAS No.84632-65-5 - Irgazin DPP Red BO. HANGZHOU HAN-COLOR CHEMICAL CO., LTD.. [Link]

-

Crystal Structure of this compound From X-Ray. Amanote Research. [Link]

- CN102964865A - Preparation method of this compound.

-

CRYSTAL PHASE STUDY OF this compound IN THE PRESENCE OF IONIC LIQUIDS. SID. [Link]

-

This compound|No Migration DPP Neutral Brilliant Red 254. iSuoChem. [Link]

-

Irgazin® Red L 3660 HD (old: Irgazin® DPP Red BO). UL Prospector. [Link]

-

Diketopyrrolopyrrole (DPP) pigments. ResearchGate. [Link]

- CN1746227A - Production of paint red 254.

-

Irgazin® Red L 3660 HD (old: Irgazin® DPP Red BO). UL Prospector. [Link]

-

Diketopyrrolopyrrole (dpp) pigments. Heriot-Watt Research Portal. [Link]

-

pr254,this compound. Paint & Coatings - UL Prospector. [Link]

-

Diketopyrrolopyrrole dye. Wikipedia. [Link]

-

Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. PMC, NIH. [Link]

-

Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers. [Link]

-

Identification of α-phase crystallization this compound in artist's paints by powder x-ray diffraction. e-Preservation Science. [Link]

-

This compound. Organic pigments. [Link]

-

This compound. Dyechem. [Link]

-

CI this compound. Paint & Coatings - UL Prospector. [Link]

-

23180 Red DPP BO, PR 254. Kremer Pigmente. [Link]

Sources

- 1. discover.hubpages.com [discover.hubpages.com]

- 2. This compound [wontimenewmaterials.com]

- 3. researchgate.net [researchgate.net]

- 4. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. This compound - CAS No.84632-65-5 - Irgazin DPP Red BO - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 7. ulprospector.com [ulprospector.com]

- 8. Identification of α-phase crystallization this compound in artist's paints by powder x-ray diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of this compound from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. CN102964865A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. CN1746227A - Production of paint red 254 - Google Patents [patents.google.com]

- 16. vichem.vn [vichem.vn]

- 17. This compound (PR254) Technical Insights | Structure, Performance & Development by Flying Colors | Fineland Chem [finelandchem.com]

- 18. ispigment.com [ispigment.com]

- 19. ispigment.com [ispigment.com]

- 20. Page loading... [guidechem.com]

- 21. specialchem.com [specialchem.com]

Maximizing Signal: A Senior Application Scientist's Guide to the Quantum Yield of DPP-Based Fluorescent Probes

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diketopyrrolopyrrole (DPP) dyes have emerged as a powerhouse class of fluorophores, prized for their exceptional photophysical properties, including high fluorescence quantum yields (Φf), excellent photostability, and tunable emission in the long-wavelength regions of the spectrum.[1][2][3] These characteristics make them ideal candidates for demanding applications in biological imaging, diagnostics, and drug development.[1][4][5] The fluorescence quantum yield is the single most critical parameter defining a probe's performance, as it quantifies the efficiency of converting absorbed light into a measurable fluorescent signal.[6][7] This guide provides researchers with the foundational theory, practical methodologies, and field-proven insights required to accurately measure and interpret the quantum yield of DPP-based probes, ensuring the generation of robust and reproducible data.

Chapter 1: The Photophysical Foundation of Quantum Yield

To master the measurement of quantum yield, one must first understand the competing photophysical processes that dictate a molecule's fate after it absorbs a photon. When a fluorophore like a DPP probe absorbs light, an electron is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂).[6][8] The molecule does not remain in this high-energy state for long. It must dissipate this excess energy to return to the ground state through several competing pathways, as illustrated by the Jablonski diagram.

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted through fluorescence to the number of photons absorbed.[9][10][11] It is a measure of the probability that an excited molecule will return to the ground state via fluorescence rather than any other deactivation mechanism.[6][9]

This relationship is mathematically expressed as:

Φf = kf / (kf + kₙᵣ)

Where:

-

kf is the rate constant of radiative decay (fluorescence).

-

kₙᵣ is the sum of the rate constants for all non-radiative decay pathways.[10]

The primary non-radiative pathways that compete with fluorescence are:

-

Internal Conversion (IC): A radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀), where energy is lost as heat.[11]

-

Intersystem Crossing (ISC): A radiationless transition between electronic states of different spin multiplicities (e.g., S₁ → T₁), which can lead to phosphorescence or non-radiative decay from the triplet state.[12][13]

-

External Conversion & Quenching: Energy loss due to interactions with the surrounding solvent or other molecules (quenchers) like dissolved oxygen.[14]

A high quantum yield (approaching 1.0 or 100%) indicates that fluorescence is the dominant de-excitation pathway, resulting in a bright, efficient probe.[10]

Caption: Key electronic transitions and decay pathways for a fluorophore.

Chapter 2: Critical Factors Influencing DPP Probe Quantum Yield

The quantum yield of a DPP probe is not an immutable constant. It is highly sensitive to a range of intrinsic and extrinsic factors. Understanding these factors is paramount for both designing new probes and ensuring accurate measurements.

-

Molecular Structure: The core DPP scaffold is an electron-deficient acceptor. Flanking this core with electron-donating aromatic groups (like thiophene, furan, or benzene) creates a donor-acceptor-donor (D-A-D) structure.[15] The nature and electronic properties of these flanking groups, as well as substituents on the lactam nitrogens, profoundly impact the electronic structure and, consequently, the balance between radiative and non-radiative decay rates.[16][17] For instance, extending π-conjugation can shift emission to the near-infrared (NIR) but may also introduce new non-radiative decay pathways if molecular rigidity is not maintained.[18]

-

Solvent Environment: The polarity of the solvent can significantly alter the quantum yield. For D-A-D type DPP probes, increasing solvent polarity can sometimes stabilize a charge-transfer excited state, which may enhance non-radiative decay and lower the quantum yield.[19] The refractive index (η) of the solvent also directly enters the quantum yield calculation in the relative measurement method.[9][20]

-

Aggregation and Concentration: Many conventional dyes suffer from aggregation-caused quenching (ACQ), where π–π stacking interactions at high concentrations or in aggregated states create non-emissive pathways, drastically reducing the quantum yield.[19] While this can be a concern, some DPP derivatives are specifically designed to exhibit aggregation-induced emission (AIE), where restricted intramolecular motion in the aggregated state blocks non-radiative decay channels and "turns on" fluorescence—a highly desirable trait for imaging applications.[2][19] Even in solution, high concentrations can lead to self-quenching, where an excited fluorophore is deactivated upon collision with a ground-state molecule of the same type.[9]

Table 1: Representative Quantum Yields of DPP Derivatives

| DPP Derivative Structure | Solvent | Max Emission (nm) | Quantum Yield (Φf) | Key Feature |

| N,N'-Dibenzyl-DPP | Chloroform | ~530 | 0.88 | High fluorescence reference[21] |

| Pentafluorophenyl-DPP derivatives | DMF | 500 - 520 | 0.66 - 0.83 | Highly fluorescent core[21] |

| Water-soluble NIR-DPP | Intracellular | >650 | 0.34 | NIR emission for bioimaging[4][22] |

| Thiophene-flanked DPP | Chloroform | ~615 | 0.7 - 0.9 | Common high-yield scaffold[15][18] |

Chapter 3: A Validated Protocol for Relative Quantum Yield Measurement

While absolute quantum yield determination using an integrating sphere offers a direct measurement, it requires specialized equipment.[23][24] The most common, reliable, and accessible method is the comparative (or relative) method, which measures the fluorescence of the unknown sample against a well-characterized standard of known quantum yield.[9][11][12][25]

The underlying principle is that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields, after correcting for the solvent's refractive index.[9]

The governing equation is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the unknown sample and the standard, respectively.[9]

The use of a gradient plot instead of a single-point measurement is crucial. This approach provides a more accurate and self-validating system by ensuring that the relationship between absorbance and emission is linear over a range of concentrations, thereby minimizing errors from inner filter effects and concentration-dependent phenomena.[12][25]

Caption: Step-by-step experimental workflow for the comparative method.

Detailed Step-by-Step Methodology

1. Selection of a Suitable Reference Standard

-

Causality: The choice of standard is the most critical step, as its quantum yield value is the basis for your calculation.[26] An inappropriate standard introduces significant systematic error.

-

Protocol:

-

Choose a standard whose absorption and emission spectra overlap as much as possible with your DPP probe. This minimizes wavelength-dependent errors from the instrument's optics and detectors.[20]

-

Select a standard that is soluble in the same solvent as your sample to eliminate the need for the refractive index correction (ηₓ² / ηₛₜ² becomes 1).[27]

-

The standard should be photochemically stable and its quantum yield should be independent of the excitation wavelength in the intended operating range.[26]

-

Quinine sulfate was a historical standard, but its QY is now known to be temperature-dependent. Quinine in 0.1M perchloric acid (Φ = 0.60) is a more reliable choice.[10]

-

Table 2: Common Quantum Yield Standards

| Standard | Solvent | Excitation λ (nm) | Emission Max (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.58[12] |

| Fluorescein | 0.1 M NaOH | 496 | 520 | 0.95[12] |

| Rhodamine 6G | Ethanol | 488 | 530 | 0.94[10] |

| Rhodamine B | Water | 514 | 575 | 0.31[12] |

| Cresyl Violet | Methanol | 580 | 620 | 0.53[12] |

2. Sample Preparation

-

Causality: To prevent the inner filter effect and self-quenching, measurements must be performed in a regime where absorbance is linearly proportional to concentration.[9][11]

-

Protocol:

-

Use spectrograde, high-purity solvents to avoid fluorescence from impurities.

-

Prepare stock solutions of your DPP probe and the chosen standard.

-

From the stocks, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.02 to 0.1.[9][25] Never exceed an absorbance of 0.1 in a standard 10 mm cuvette.[9][12]

-

3. Absorbance and Fluorescence Measurements

-

Causality: The core assumption of the method is that the instrumental conditions are identical for the sample and standard, ensuring that any difference in measured signal is due to intrinsic photophysical properties, not measurement artifacts.[10]

-

Protocol:

-

Set Spectrofluorometer Parameters: Choose an excitation wavelength where both the sample and standard have significant absorbance. Set the excitation and emission slit widths. Use narrower excitation slits to minimize the excitation bandwidth and wider emission slits to maximize signal if needed.[20] These settings MUST remain constant for all subsequent measurements.

-

Record Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for every prepared solution (sample and standard). Note the precise absorbance value at the chosen excitation wavelength.

-

Record Fluorescence: For each solution, record the fully corrected fluorescence emission spectrum. Ensure the entire emission peak is captured.[20] Remember to also record a spectrum for a solvent blank.

-

Data Processing: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum. Calculate the integrated fluorescence intensity (the area under the emission curve) for each blank-corrected spectrum.[9][12]

-

4. Data Analysis and Calculation

-

Causality: A plot of integrated fluorescence intensity versus absorbance provides a robust validation of the data's quality. The slope of this line (the gradient) is a more reliable measure than any single point.[9][25]

-

Protocol:

-

For both the DPP probe and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).

-

Perform a linear regression (fit a straight line) for both data sets. The R² value should be >0.99, confirming a linear relationship and validating the experiment.

-

The slope of the line is the gradient (Grad) for the sample (Gradₓ) and the standard (Gradₛₜ).

-

Insert the calculated gradients, the known quantum yield of the standard (Φₛₜ), and the refractive indices of the solvents (if different) into the primary equation to calculate the quantum yield of your DPP probe (Φₓ).

-

Chapter 4: Interpreting Results and Ensuring Trustworthiness

A calculated number is only as reliable as the experiment that produced it. An error of ±10% is considered normal for this method.[9] If your results deviate significantly or if the gradient plot is non-linear, troubleshoot the following common sources of error:

-

Inner Filter Effects: Absorbance was too high (>0.1). Remake dilutions.

-

Standard Degradation: Ensure your standard is fresh and has been stored correctly.

-

Solvent Impurities: Use fresh, spectrograde solvent.

-

Instrumental Drift: Ensure the lamp and detectors are stable. Re-run the standard periodically during a long experiment.

-

Inconsistent Geometry: Ensure the cuvette is placed in the holder identically for every measurement.

When reporting your final quantum yield value, always include the standard used, its literature quantum yield, the solvent, and the excitation wavelength. This transparency is essential for the scientific community to evaluate and reproduce your findings.

References

- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.

- Diketopyrrolopyrrole Fluorescent Probes - Encyclopedia.pub.

- Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applic

- (PDF)

- Quantum yield - Wikipedia.

- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.

- Measurement of Fluorescence Quantum Yields on ISS Instrument

- Photophysical properties of the obtained DPP dyes - ResearchG

- Calculate fluorescence quantum yield - FluorTools.com.

- Relative Quantum Yield - Edinburgh Instruments.

- The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - Semantic Scholar.

- Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification | Analytical Chemistry - ACS Public

- Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integr

- Jablonski diagram and state transitions - Photochemistry - Fiveable.

- Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments.

- Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS.

- Recording Fluorescence Quantum Yields - HORIBA.

- Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications - Chemical Society Reviews (RSC Publishing).

- Perrin-Jablonski Diagram - Edinburgh Instruments.

- Wh

- A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic arom

- Fluorescence and Phosphorescence - Chemistry LibreTexts.

- Diketopyrrolopyrrole (DPP)

- Fluorescence - Jablonski Energy Diagram - Interactive Java Tutorial - Molecular Expressions Microscopy Primer.

- Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue - PubMed Central.

- Tuning the Optical Characteristics of Diketopyrrolopyrrole Molecules in the Solid State by Alkyl Side Chains - ACS Public

- The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - NIH.

- Diketopyrrolopyrrole (DPP)

- Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging - PMC - NIH.

- A Guide to Recording Fluorescence Quantum Yields - HORIBA.

- Relative and absolute determination of fluorescence quantum yields of transparent samples.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]

- 5. Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. horiba.com [horiba.com]

- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 8. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Energy Diagram - Interactive Java Tutorial [micro.magnet.fsu.edu]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Quantum yield - Wikipedia [en.wikipedia.org]

- 11. static.horiba.com [static.horiba.com]

- 12. iss.com [iss.com]

- 13. fiveable.me [fiveable.me]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 21. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 23. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 24. edinst.com [edinst.com]

- 25. agilent.com [agilent.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. edinst.com [edinst.com]

Pigment Red 254 molecular formula C18H10Cl2N2O2

An In-depth Technical Guide to Pigment Red 254 (C₁₈H₁₀Cl₂N₂O₂)

Abstract

This compound (PR 254), a member of the high-performance diketopyrrolopyrrole (DPP) class of pigments, represents a pinnacle of organic pigment technology.[1][2] Its molecular formula is C₁₈H₁₀Cl₂N₂O₂ and its systematic IUPAC name is 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[3] Initially developed for demanding applications in automotive coatings and plastics due to its exceptional durability, the DPP core of PR 254 has attracted significant interest from the scientific community.[1][4][5] Its robust, electron-deficient chromophore serves as a foundational building block for a new generation of functional materials with applications in organic electronics, bioimaging, and sensor technology.[2][6] This guide provides a comprehensive technical overview of PR 254, detailing its fundamental physicochemical properties, synthesis methodologies, analytical characterization, and toxicological profile, with a focus on its utility and potential for modification in advanced research and development settings.

Core Physicochemical Properties

The exceptional performance of this compound stems from its unique and highly stable molecular structure. The central fused bicyclic lactam system, flanked by two 4-chlorophenyl groups, creates a planar, rigid molecule conducive to strong intermolecular π-π stacking and hydrogen bonding.[2][7] These interactions are responsible for its low solubility, high thermal stability, and excellent resistance to light and chemical attack.[1][7]

Molecular and Crystal Structure

The PR 254 molecule is centrosymmetric, with the two chlorophenyl groups arranged in a trans configuration relative to the DPP core.[7] This planarity is a key feature, allowing for the efficient packing of molecules in the solid state.[7][8]

Caption: Molecular Structure of this compound (C₁₈H₁₀Cl₂N₂O₂).

PR 254 is known to exhibit polymorphism, primarily existing in α and β crystalline phases, which can be identified by their distinct X-ray diffraction (XRD) patterns.[9][10] The specific polymorph influences the pigment's coloristic properties, such as hue and opacity.[9] For instance, the α-phase is typically characterized by a Bragg angle (2θ) of 28.1° ± 0.3°, while the β-phase shows a characteristic peak at 27.0° ± 0.3°.[9]

Key Physicochemical Data

The robust nature of PR 254 is quantified by its outstanding fastness properties, making it a benchmark for high-performance organic pigments.

| Property | Value | Source(s) |

| IUPAC Name | 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | [3] |

| Molecular Formula | C₁₈H₁₀Cl₂N₂O₂ | [11][12][] |

| Molecular Weight | 357.19 g/mol | [11][][14] |

| CAS Registry Number | 84632-65-5 | [11][14][15] |

| Color Index | C.I. This compound (56110) | [1][16] |

| Appearance | Bright Red Powder | [15] |

| Melting Point | >300 °C | [12][15][17] |

| Density | ~1.5 g/cm³ | [14] |

| Heat Resistance | Up to 300 °C | [11][16][18][19] |

| Lightfastness (BWS) | 8 (Excellent) | [11][14][18] |

| Solvent Resistance | Excellent | [][19][20] |

| Acid/Alkali Resistance | 5 (Excellent) | [11][14] |

Synthesis and Functionalization

The synthesis of the DPP core is a cornerstone of PR 254's production and the starting point for creating novel functional derivatives. Understanding this process is critical for researchers aiming to harness the DPP chromophore.

Core Synthesis: The Succinate Route

The most common industrial synthesis involves the base-catalyzed condensation of a substituted benzonitrile with a dialkyl succinate.[6][21] The reaction proceeds through the formation of a mono-condensation intermediate, which then cyclizes and reacts with a second nitrile molecule.

The general mechanism relies on a strong base, such as sodium tert-amoxide, to deprotonate the α-carbon of the succinic ester, creating a nucleophile that attacks the electron-deficient carbon of the nitrile.[17][22][23]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a typical laboratory-scale synthesis based on published methods.[17][23] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).